molecular formula C23H30N2O5S B2722392 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 922124-62-7

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2722392
CAS RN: 922124-62-7
M. Wt: 446.56
InChI Key: RUYTXBHHHWPRCA-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Photosensitization

Research on zinc phthalocyanine derivatives, similar in complexity to the queried compound, has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrate high singlet oxygen quantum yields, making them effective as Type II photosensitizers. Their properties are crucial for inducing cell death in cancerous tissues when exposed to light of a specific wavelength, offering a non-invasive treatment option with minimal side effects compared to traditional therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition

Compounds with sulfonamide groups, akin to the one , have been synthesized and evaluated for their antimicrobial activities and enzyme inhibition effects. For instance, new Schiff bases of Sulfa drugs and their metal complexes were synthesized, showcasing significant antimicrobial activities against various pathogens and inhibiting effects on carbonic anhydrase enzymes. These findings suggest potential applications in developing new antimicrobial agents and treatments for conditions associated with dysregulated enzyme activity (Alyar et al., 2018).

Antihypertensive and Diuretic Agents

The synthesis and evaluation of N-substituted benzene sulfonamide derivatives have revealed their potential as antihypertensive and diuretic agents. These compounds, through specific interactions with biological targets, could regulate blood pressure and fluid balance, indicating their application in treating hypertension and associated cardiovascular diseases (Rahman et al., 2014).

Antifungal Applications

Novel synthesis methods have led to the creation of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues with moderate to high fungicidal activities against several phytopathogenic fungi. These compounds offer a new avenue for developing fungicides that could protect crops from fungal infections, ensuring food security and agricultural sustainability (Yang et al., 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-5-13-25-20-11-8-18(15-21(20)30-16-23(2,3)22(25)26)24-31(27,28)14-12-17-6-9-19(29-4)10-7-17/h6-11,15,24H,5,12-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYTXBHHHWPRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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